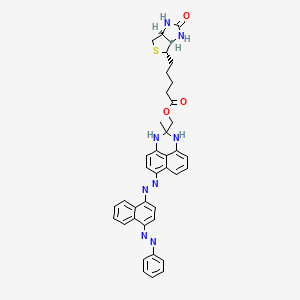
SenTraGortrade mark Cell Senescence Reagent
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SenTraGor™ Cell Senescence Reagent is a specialized chemical reagent designed for the detection of senescent cells. Senescent cells are cells that have stopped dividing and exhibit changes in gene expression and function. SenTraGor™ is particularly effective in detecting lipofuscin, a nondegradable lysosomal marker of cellular senescence . This reagent is a biotinylated analog of Sudan Black B and can be used in various biological materials, including cell cultures, fresh and frozen tissues, and fixed embedded samples .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: SenTraGor™ is synthesized through a series of chemical reactions involving the conjugation of Sudan Black B derivative with biotin. The synthetic route typically involves the following steps:
Diazotization: The starting material, naphthylamine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component to form the Sudan Black B derivative.
Biotinylation: The Sudan Black B derivative is conjugated with biotin under specific reaction conditions to form the final product.
Industrial Production Methods: The industrial production of SenTraGor™ involves scaling up the synthetic route mentioned above. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use. The production process includes rigorous quality control measures to ensure consistency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions: SenTraGor™ undergoes several types of chemical reactions, including:
Oxidation: The reagent can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Substitution: The biotinylated analog can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize SenTraGor™.
Substitution Reagents: Various nucleophiles can participate in substitution reactions with the biotinylated analog.
Major Products:
Oxidation Products: Oxidized derivatives of SenTraGor™.
Substitution Products: Substituted derivatives with different functional groups.
Applications De Recherche Scientifique
SenTraGor™ has a wide range of scientific research applications, including:
Chemistry: Used as a staining reagent for detecting lipofuscin in chemical studies.
Biology: Employed in cell biology to identify and study senescent cells in various biological samples.
Medicine: Utilized in medical research to investigate age-related diseases and conditions associated with cellular senescence.
Mécanisme D'action
SenTraGor™ exerts its effects by binding to lipofuscin, a nondegradable lysosomal marker of cellular senescence. The biotinylated analog of Sudan Black B allows for the detection of lipofuscin through various techniques, including immunohistochemistry, flow cytometry, and immunofluorescence analysis. The reagent can be detected using an anti-biotin antibody, enabling precise visualization of senescent cells .
Comparaison Avec Des Composés Similaires
Sudan Black B: A non-biotinylated analog used for similar staining purposes.
X-gal: A chromogenic substrate used for detecting senescence-associated β-galactosidase activity.
Fluorescein diacetate: A fluorescent dye used for detecting cell viability and senescence.
Uniqueness of SenTraGor™: SenTraGor™ is unique due to its biotinylated structure, which allows for highly specific and sensitive detection of lipofuscin in senescent cells. Unlike other compounds, SenTraGor™ can be used in a wide range of biological materials and is compatible with multiple detection techniques .
Propriétés
Formule moléculaire |
C39H38N8O3S |
|---|---|
Poids moléculaire |
698.8 g/mol |
Nom IUPAC |
[2-methyl-6-[(4-phenyldiazenylnaphthalen-1-yl)diazenyl]-1,3-dihydroperimidin-2-yl]methyl 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate |
InChI |
InChI=1S/C39H38N8O3S/c1-39(23-50-35(48)17-8-7-16-34-37-33(22-51-34)40-38(49)41-37)42-31-15-9-14-27-30(20-21-32(43-39)36(27)31)47-46-29-19-18-28(25-12-5-6-13-26(25)29)45-44-24-10-3-2-4-11-24/h2-6,9-15,18-21,33-34,37,42-43H,7-8,16-17,22-23H2,1H3,(H2,40,41,49)/t33-,34-,37-,39?/m0/s1 |
Clé InChI |
NCGWNTJOKSLKQK-UCRUJIFESA-N |
SMILES isomérique |
CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)COC(=O)CCCC[C@H]7[C@@H]8[C@H](CS7)NC(=O)N8 |
SMILES canonique |
CC1(NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC=CC=C6)C=CC=C3N1)COC(=O)CCCCC7C8C(CS7)NC(=O)N8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(6-Ethyl-1,3-benzothiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079740.png)
![4-{[(4-Methylphenyl)methyl]sulfanyl}phenol](/img/structure/B14079747.png)
![4-(3-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14079752.png)
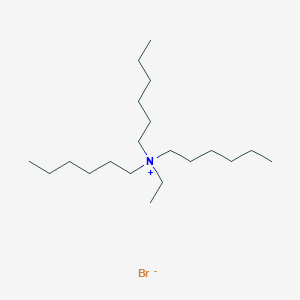

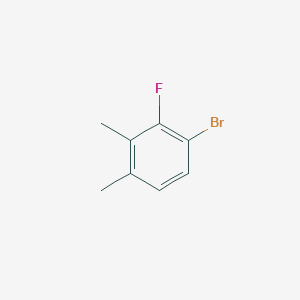
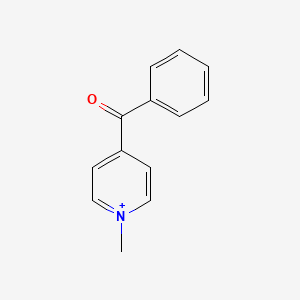

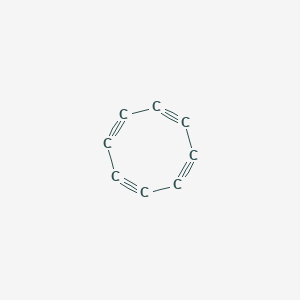
![7-Chloro-1-(3-methoxy-4-propoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079797.png)
![2-[2-(2-Carboxybenzoyl)oxyethoxycarbonyl]benzoic acid](/img/structure/B14079800.png)
![N-[(6-bromoimidazo[1,2-a]pyridin-3-yl)methylideneamino]methanamine](/img/structure/B14079804.png)
![1-[(4-tert-Butylphenyl)thio]-2-isocyano-4-methylbenzene](/img/structure/B14079805.png)
